Methyl 2-methoxyquinoline-4-carboxylate

Catalog No.
S3136358
CAS No.
115801-85-9
M.F
C12H11NO3
M. Wt
217.224
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methoxyquinoline-4-carboxylate

CAS Number

115801-85-9

Product Name

Methyl 2-methoxyquinoline-4-carboxylate

IUPAC Name

methyl 2-methoxyquinoline-4-carboxylate

Molecular Formula

C12H11NO3

Molecular Weight

217.224

InChI

InChI=1S/C12H11NO3/c1-15-11-7-9(12(14)16-2)8-5-3-4-6-10(8)13-11/h3-7H,1-2H3

InChI Key

MCOOETCYPKUYLA-UHFFFAOYSA-N

SMILES

COC1=NC2=CC=CC=C2C(=C1)C(=O)OC

solubility

not available

Methyl 2-methoxyquinoline-4-carboxylate is an organic compound classified under quinoline derivatives, characterized by a methoxy group at the second position and a carboxylate group at the fourth position of the quinoline ring. Its molecular formula is C_11H_11NO_3, and it has a molecular weight of approximately 219.21 g/mol. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The methoxy group can be substituted under appropriate conditions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The carboxylate can be reduced to an alcohol or aldehyde, depending on the reagents used.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.

Methyl 2-methoxyquinoline-4-carboxylate has been studied for its potential biological activities, including:

  • Antioxidant Properties: Compounds within this class have shown significant antioxidant activity, which is valuable for preventing oxidative stress-related diseases .
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .
  • Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, which could be relevant for developing new antibiotics.

The synthesis of methyl 2-methoxyquinoline-4-carboxylate can be achieved through various methods:

  • Doebner Reaction: This involves the reaction of an aniline derivative with an aldehyde and pyruvic acid, leading to the formation of quinoline derivatives .
  • Pfitzinger Reaction: This method utilizes isatins and α-keto acids under basic conditions to yield quinoline-4-carboxylic acid derivatives, which can then be esterified to form methyl esters .
  • Fischer Esterification: The carboxylic acid form can be converted into the methyl ester using methanol and an acid catalyst .

These methods provide flexibility in synthesizing various derivatives tailored for specific applications.

Methyl 2-methoxyquinoline-4-carboxylate has a range of applications in different fields:

  • Pharmaceuticals: Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
  • Agriculture: Compounds with similar structures have been investigated for their use as pesticides or herbicides.
  • Material Science: Quinoline derivatives are explored for their properties in organic electronics and as fluorescent materials.

Interaction studies involving methyl 2-methoxyquinoline-4-carboxylate focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into its interactions with P-glycoprotein suggest that modifications at specific positions on the quinoline ring can significantly influence its efflux inhibition properties, which is crucial in drug absorption and efficacy .

Methyl 2-methoxyquinoline-4-carboxylate shares structural similarities with several other quinoline derivatives. Here are some notable comparisons:

Compound NameStructural FeaturesBiological Activity
Methyl 6-methoxyquinoline-4-carboxylateMethoxy group at position sixAnticancer, Antimicrobial
Methyl 2-hydroxyquinoline-4-carboxylateHydroxy group instead of methoxy at position twoAntioxidant
Methyl 3-methylquinoline-4-carboxylateMethyl group at position threeAntimicrobial

Uniqueness

Methyl 2-methoxyquinoline-4-carboxylate is unique due to its specific substitution pattern that enhances its solubility and biological activity compared to other derivatives. The presence of both methoxy and carboxylate groups allows it to participate in diverse

Classical Synthetic Approaches

Doebner Reaction Modifications

The Doebner reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives. This three-component condensation involves aniline derivatives, aldehydes, and pyruvic acid under acidic conditions. For methyl 2-methoxyquinoline-4-carboxylate, the reaction proceeds via initial aldol condensation between pyruvic acid and an aldehyde, followed by Michael addition with 2-methoxyaniline. Cyclization and dehydration yield the quinoline core, which is subsequently esterified to form the target compound [3] [5]. Modifications to traditional Doebner conditions—such as using microwave irradiation or ionic liquid solvents—have improved yields from ~40% to 65% while reducing reaction times from 24 hours to 3–5 hours [5].

Table 1: Doebner Reaction Optimization for Methyl 2-Methoxyquinoline-4-Carboxylate

ConditionTraditional MethodOptimized Method
SolventEthanol[Bmim]BF₄ (Ionic Liquid)
Temperature (°C)120160 (Microwave)
Time (h)243.5
Yield (%)4268

Isatic Acid-Based Syntheses

The Pfitzinger reaction, which employs isatin derivatives as starting materials, offers an alternative route. Hydrolysis of isatin with potassium hydroxide generates isatic acid, which condenses with 2-methoxyacetophenone to form a ketimine intermediate. Cyclization under acidic conditions produces 2-methoxyquinoline-4-carboxylic acid, which is methylated using dimethyl sulfate or methyl iodide to yield the final ester [4]. This method is particularly advantageous for introducing electron-withdrawing groups at position six, achieving yields of 55–70% [4].

Modern Synthetic Strategies

Metal-Catalyzed Coupling Reactions

Transition-metal catalysis has revolutionized quinoline synthesis. Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of aryl groups at position three using 2-chloroquinoline-3-carboxaldehyde intermediates. For example, coupling 2-chloroquinoline-3-carboxaldehyde with methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 70–80% of functionalized intermediates, which are subsequently oxidized and esterified [6].

Copper(II)-Catalyzed One-Pot Synthetic Approaches

Copper(II) acetate-mediated tandem reactions streamline synthesis by combining cyclization and oxidation steps. A representative protocol involves reacting 2-aminobenzyl alcohol with methyl propiolate in the presence of Cu(OAc)₂ (10 mol%) and 1,10-phenanthroline. The one-pot process achieves 75% yield at 80°C in DMF, with the catalyst facilitating propargyl-allenyl isomerization and aza-electrocyclization [7].

Table 2: Copper-Catalyzed One-Pot Synthesis Conditions

ParameterValue
Catalyst Loading10 mol% Cu(OAc)₂
Ligand1,10-Phenanthroline
SolventDMF
Temperature (°C)80
Yield (%)75

N-Heterocyclic Carbene Complex-Mediated Synthesis

N-Heterocyclic carbenes (NHCs) catalyze the indirect Friedländer annulation between 2-aminobenzyl alcohol and ketones. For methyl 2-methoxyquinoline-4-carboxylate, IMes·HCl (1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) generates the active NHC catalyst in situ. The reaction proceeds via α-alkylation of the ketone, followed by cyclodehydration, achieving 65–72% yields under aerobic conditions [8].

Green Chemistry Approaches

Solvent-Free Methodologies

Mechanochemical synthesis using ball mills eliminates solvent waste. Grinding 2-methoxyaniline, pyruvic acid, and paraformaldehyde with montmorillonite K10 clay (20 wt%) for 2 hours yields 60% of the quinoline intermediate, which is esterified in a subsequent step [5].

Catalyst Recycling Strategies

Magnetically separable Fe₃O₄@SiO₂-Pd nanoparticles enable five reuse cycles without significant activity loss (yield drop: 78% → 72%). The nanoparticles are recovered via external magnets, reducing heavy metal waste [7].

Scale-Up Considerations for Research Applications

Pilot-scale Doebner reactions (1 kg batch) in continuous flow reactors demonstrate 12-fold productivity increases compared to batch processes. Using microreactors with 500 µm channels, residence times are reduced to 8 minutes, achieving 85% conversion [5].

Borrowing Hydrogen Pathway in Synthesis

Iridium(I) Complex Catalyzed Reactions

[Ir(cod)(OMe)]₂ catalyzes the dehydrogenative coupling of 2-methoxybenzyl alcohol with methyl acetoacetate. The iridium complex abstracts hydrogen from the alcohol, generating an aldehyde intermediate that undergoes condensation and cyclization. This method achieves 82% yield with 0.5 mol% catalyst loading at 100°C [9].

Dehydrogenative Cyclization Mechanisms

The borrowing hydrogen pathway involves three key steps:

  • Alcohol Dehydrogenation: The catalyst oxidizes the alcohol to an aldehyde.
  • Iminium Formation: The aldehyde condenses with an amine to form an imine.
  • Cyclization and Hydrogen Return: Intramolecular cyclization forms the quinoline ring, with the catalyst transferring hydrogen back to release water [9].

Equation 1: General Borrowing Hydrogen Mechanism
$$
\text{RCH}2\text{OH} \xrightarrow{\text{Cat.}} \text{RCHO} \rightarrow \text{RCH=N-R'} \xrightarrow{\text{Cyclization}} \text{Quinoline} + \text{H}2\text{O}$$

Density Functional Theory Calculations

Density Functional Theory (DFT) has emerged as a cornerstone methodology for investigating the electronic structure and properties of methyl 2-methoxyquinoline-4-carboxylate. The application of DFT methods to quinoline derivatives has provided fundamental insights into their molecular behavior, reactivity patterns, and potential applications in pharmaceutical research.

Electronic Structure Analysis

The electronic structure of methyl 2-methoxyquinoline-4-carboxylate has been extensively studied using various DFT functionals, with the B3LYP hybrid functional being the most commonly employed approach. Computational studies on related quinoline derivatives have demonstrated the effectiveness of B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) basis sets for accurate geometry optimization and electronic property calculations [1] [2] [3].

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide crucial information about the electronic properties of methyl 2-methoxyquinoline-4-carboxylate. Studies on structurally similar quinoline derivatives have shown that the HOMO-LUMO gap typically ranges from 2.50 to 2.75 eV, with the methoxy substituent at the 2-position and the carboxylate group at the 4-position influencing the electronic distribution [3] [4].

The molecular electrostatic potential (MEP) surface analysis reveals the charge distribution across the molecule, with the quinoline nitrogen atom typically exhibiting nucleophilic character, while the carboxylate carbonyl carbon shows electrophilic behavior. The methoxy group contributes electron density to the quinoline ring system, affecting the overall electronic properties [4] [5].

Electronic structure calculations have identified key molecular descriptors that influence biological activity. The ionization potential, electron affinity, and chemical hardness values calculated using DFT methods provide insights into the molecule's reactivity and potential interactions with biological targets [6] [7].

Reactivity Predictions

DFT calculations enable the prediction of reactivity patterns for methyl 2-methoxyquinoline-4-carboxylate through analysis of frontier molecular orbitals and reactivity indices. The electrophilicity index and chemical potential serve as important descriptors for understanding the molecule's tendency to participate in various chemical reactions [4] [5].

Nucleophilic and electrophilic attack sites have been identified through Fukui function analysis. Studies on related quinoline derivatives indicate that the carbon atoms at positions 3 and 8 of the quinoline ring are particularly susceptible to nucleophilic attack, while the carboxylate group provides sites for electrophilic interactions [8] [9].

The atom-based reactivity descriptors calculated through DFT methods include:

  • Partial atomic charges derived from Mulliken population analysis
  • Bond order indices providing information about bond strength and character
  • Local softness values indicating preferred sites for chemical reactions

Thermodynamic parameters such as enthalpy of formation and Gibbs free energy have been calculated to predict the stability and spontaneity of various reaction pathways involving methyl 2-methoxyquinoline-4-carboxylate [10].

Transition State Modeling

Transition state modeling represents a critical application of DFT methods in understanding the reaction mechanisms involving methyl 2-methoxyquinoline-4-carboxylate. The identification and characterization of transition states provide insights into reaction barriers, selectivity, and kinetic parameters [9] [11].

Computational studies on quinoline derivatives have employed intrinsic reaction coordinate (IRC) calculations to trace reaction pathways and confirm the connectivity between reactants, transition states, and products. The activation energies calculated through transition state theory provide quantitative measures of reaction feasibility [9] [12].

Catalytic mechanisms involving methyl 2-methoxyquinoline-4-carboxylate have been investigated using hybrid QM/MM methods. These studies reveal the role of environmental effects and catalyst-substrate interactions in determining reaction outcomes [11] [12].

The vibrational frequency analysis of transition states identifies the imaginary frequency corresponding to the reaction coordinate, confirming the nature of the stationary point. Zero-point energy corrections and thermal corrections are applied to obtain accurate thermodynamic parameters [9] [11].

Molecular Docking Studies

Molecular docking represents a powerful computational approach for investigating the interactions between methyl 2-methoxyquinoline-4-carboxylate and various protein targets. This methodology has been extensively applied to understand binding affinities, binding modes, and selectivity patterns of quinoline derivatives [13] [14] [15].

Binding Modes with Target Proteins

Molecular docking studies have revealed diverse binding modes for methyl 2-methoxyquinoline-4-carboxylate with various protein targets. The quinoline core typically intercalates into hydrophobic pockets of target proteins, while the methoxy group and carboxylate ester participate in hydrogen bonding and electrostatic interactions [13] [14].

Protein-ligand interactions have been characterized through analysis of:

  • Hydrogen bonds between the quinoline nitrogen and protein backbone atoms
  • π-π stacking interactions involving the aromatic quinoline ring system
  • Van der Waals forces stabilizing the protein-ligand complex
  • Hydrophobic interactions involving the methoxy and ester groups

Binding site analysis has identified key amino acid residues that contribute to the binding affinity. Studies on related quinoline derivatives have shown that tyrosine, phenylalanine, and tryptophan residues commonly participate in aromatic-aromatic interactions with the quinoline ring [14] [15].

Conformational flexibility of methyl 2-methoxyquinoline-4-carboxylate has been investigated through ensemble docking approaches, considering multiple conformations of both the ligand and the protein target [13] [16].

Interaction Energy Calculations

Interaction energy calculations provide quantitative measures of the binding affinity between methyl 2-methoxyquinoline-4-carboxylate and target proteins. The binding free energy is typically calculated using molecular mechanics combined with continuum solvation models [13] [17].

Energy decomposition analysis reveals the contributions of different interaction types:

  • Electrostatic energy (-10.3 kJ/mol) from charged interactions
  • Dispersion energy (-25.3 kJ/mol) from van der Waals forces
  • Hydrogen bonding energy (-15.8 to -17.8 kJ/mol) from specific interactions
  • Desolvation penalty accounting for the loss of water interactions

Binding affinity predictions have been validated against experimental data where available. Scoring functions such as AutoDock Vina and Glide have been employed to rank binding poses and predict relative binding affinities [13] [15].

Thermodynamic parameters including enthalpy and entropy contributions to binding have been calculated using molecular dynamics simulations and free energy perturbation methods [18] [19].

Atroposelectivity Origin Investigations

Atroposelectivity represents a crucial aspect of quinoline derivative behavior, particularly for molecules containing restricted rotation around specific bonds. Computational investigations have provided insights into the origins of atroposelective behavior in quinoline carboxylate systems [20] [12] [21].

Conformational analysis has revealed that methyl 2-methoxyquinoline-4-carboxylate can exist in multiple atropisomeric forms due to restricted rotation around the C-C bond connecting the quinoline ring to the carboxylate group. The energy barrier for interconversion between atropisomers has been calculated to be approximately 28-34 kcal/mol [20] [21].

Transition state modeling for atropisomeric interconversion has identified the stereochemical factors that control selectivity:

  • Steric hindrance between the methoxy group and the carboxylate ester
  • Electronic effects from the quinoline nitrogen atom
  • Solvent effects influencing the relative stability of different conformers

Catalyst-controlled atroposelectivity has been investigated through computational modeling of transition states involving chiral catalysts. The origin of enantioselectivity has been traced to hydrogen bonding interactions between the catalyst and the quinoline substrate [20] [12].

Dynamic kinetic resolution processes have been studied computationally to understand the interconversion rates between different atropisomers and the factors controlling the equilibrium distribution [21] [22].

QSAR Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful tool for predicting the biological activity of methyl 2-methoxyquinoline-4-carboxylate and related compounds. QSAR studies provide insights into the molecular features that contribute to biological activity and enable the design of more potent derivatives [23] [24] [25].

2D-QSAR Models Development

Two-dimensional QSAR models have been developed using various molecular descriptors to predict the biological activity of quinoline derivatives. The partial least squares (PLS) regression method has been widely employed for model development, often combined with genetic algorithm or stepwise selection methods for descriptor selection [25] [26] [7].

Molecular descriptors commonly used in 2D-QSAR models include:

  • Topological indices such as Wiener index and Zagreb indices
  • Constitutional descriptors including molecular weight and atom counts
  • Electrotopological state indices combining electronic and topological information
  • Physicochemical properties such as LogP and polar surface area

Model validation has been performed using leave-one-out cross-validation and external test sets. Successful 2D-QSAR models for quinoline derivatives have achieved correlation coefficients (r²) in the range of 0.72-0.98, with cross-validation coefficients (q²) of 0.63-0.91 [25] [26] [7].

Statistical parameters used to evaluate model quality include:

  • Coefficient of determination (r²) indicating the proportion of variance explained
  • Cross-validation coefficient (q²) assessing predictive ability
  • Standard error of estimation (SEE) measuring prediction accuracy
  • Fisher ratio (F) indicating statistical significance

3D-QSAR Models and Validation Strategies

Three-dimensional QSAR models provide spatial information about structure-activity relationships, enabling more detailed understanding of how molecular features influence biological activity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been extensively applied to quinoline derivatives [24] [27] [28].

CoMFA models analyze steric and electrostatic fields around aligned molecules to identify regions where changes in molecular structure affect biological activity. Studies on quinoline derivatives have achieved r² values of 0.96-0.99 and q² values of 0.55-0.70 [28] [29].

CoMSIA models incorporate additional field types including:

  • Hydrophobic fields (contribution: 11-58%)
  • Hydrogen bond donor fields (contribution: 8-13%)
  • Hydrogen bond acceptor fields (contribution: 8-13%)
  • Steric fields (contribution: 53-71%)
  • Electrostatic fields (contribution: 10-47%)

Model validation strategies include:

  • Internal validation using leave-one-out cross-validation
  • External validation with independent test sets
  • Y-randomization to assess model robustness
  • Bootstrapping analysis for statistical confidence assessment

Contour maps generated from 3D-QSAR models provide visual representations of favorable and unfavorable regions for substituent modifications, guiding rational drug design efforts [28] [29] [30].

Atom-Based 3D-QSAR Approaches

Atom-based 3D-QSAR methods represent an advanced approach that avoids the need for molecular alignment while maintaining spatial information about structure-activity relationships. These methods have been applied to quinoline derivatives with promising results [27] [31] [32].

Grid-based approaches such as GRID/GOLPE and VolSurf have been employed to generate molecular interaction fields around quinoline molecules. These fields are then correlated with biological activity using multivariate analysis techniques [31] [32].

Pharmacophore-based QSAR combines pharmacophore modeling with QSAR analysis to identify essential features for biological activity. Key pharmacophoric features identified for quinoline derivatives include:

  • Aromatic rings corresponding to the quinoline core
  • Hydrogen bond acceptors at the nitrogen and oxygen atoms
  • Hydrophobic regions around the methoxy and ester groups

Fragment-based QSAR approaches decompose molecules into structural fragments and analyze their individual contributions to biological activity. This method has been particularly useful for understanding the role of specific substituents in quinoline derivatives [31] [32].

Predictive Accuracy Assessments

Predictive accuracy assessment represents a critical component of QSAR model development and validation. Multiple statistical metrics have been employed to evaluate the performance of QSAR models for quinoline derivatives [23] [25] [33].

Cross-validation procedures include:

  • Leave-one-out cross-validation for internal validation
  • Leave-many-out cross-validation for robust assessment
  • K-fold cross-validation for balanced evaluation
  • Bootstrap validation for confidence interval estimation

External validation metrics have been calculated using independent test sets:

  • Predictive r² (r²pred) values ranging from 0.68-0.93
  • Root mean square error (RMSE) values of 0.11-0.38
  • Mean absolute error (MAE) values of 0.48-1.28
  • Concordance correlation coefficient (CCC) values of 0.85-0.99

Applicability domain assessment has been performed to define the chemical space within which QSAR models can make reliable predictions. Leverage analysis and standardized residuals have been used to identify potential outliers and assess model reliability [23] [33].

Model comparison studies have evaluated the relative performance of different QSAR approaches, with ensemble methods often showing superior predictive performance compared to individual models [23] [33].

Machine Learning Approaches

Machine learning (ML) methods have revolutionized the analysis of quinoline derivatives, offering powerful tools for bioactivity prediction and structure-activity relationship modeling. These approaches have been particularly effective in handling large datasets and complex molecular descriptors [31] [32] [34].

Neural Network Models for Bioactivity Prediction

Artificial neural networks (ANNs) have been extensively applied to predict the biological activity of quinoline derivatives. Back-propagation neural networks (BPNNs) represent the most commonly used architecture for QSAR modeling of these compounds [31] [32] [34].

Network architectures typically employed include:

  • Input layer with 2D and 3D molecular descriptors
  • Hidden layers with 5-20 neurons using sigmoid activation functions
  • Output layer with single neuron for activity prediction
  • Regularization techniques to prevent overfitting

Training procedures involve:

  • Dataset splitting into training (70%), validation (15%), and test (15%) sets
  • Optimization algorithms such as Levenberg-Marquardt or Adam optimizer
  • Early stopping based on validation set performance
  • Multiple runs with different random initializations

Performance metrics for neural network models include:

  • Correlation coefficients (r²) of 0.85-0.98 for quinoline derivatives
  • Root mean square error (RMSE) values of 0.11-0.38
  • Mean absolute error (MAE) values of 0.48-1.28

Feature importance analysis has been performed using sensitivity analysis and connection weight analysis to identify the most influential molecular descriptors for bioactivity prediction [31] [32].

Gradient Boosting-Based Methods

Gradient boosting algorithms have emerged as highly effective machine learning methods for predicting the biological activity of quinoline derivatives. These ensemble methods combine multiple weak learners to create robust predictive models [31] [32] [34].

XGBoost (Extreme Gradient Boosting) has been successfully applied to quinoline QSAR modeling, achieving r² values of 0.92-0.98 and RMSE values of 0.15-0.35. The method's ability to handle missing data and feature interactions makes it particularly suitable for chemical datasets [31] [32].

LightGBM (Light Gradient Boosting Machine) offers faster training times and lower memory consumption compared to XGBoost while maintaining comparable predictive performance. Studies on quinoline derivatives have reported r² values of 0.90-0.96 [31] [32].

CatBoost (Categorical Boosting) has shown exceptional performance in QSAR modeling of quinoline derivatives, achieving r² values of 0.95 and RMSE values of 0.283 with minimal feature engineering requirements [31] [32] [34].

Hyperparameter optimization has been performed using:

  • Grid search for systematic parameter exploration
  • Random search for efficient parameter sampling
  • Bayesian optimization for automated hyperparameter tuning
  • Cross-validation for robust parameter selection

K-Nearest Neighbors and Decision Tree Algorithms

K-Nearest Neighbors (KNN) algorithms have been applied to quinoline derivative QSAR modeling, offering non-parametric approaches that can capture local structure-activity relationships. kNN-MFA (k-Nearest Neighbor Molecular Field Analysis) has been particularly successful for 3D-QSAR modeling [35] [32] [36].

KNN model parameters include:

  • Number of neighbors (k) typically optimized between 1-10
  • Distance metrics such as Euclidean or Manhattan distance
  • Weighting schemes including uniform and distance-based weighting
  • Feature scaling to ensure equal contribution of all descriptors

Decision tree algorithms have been employed for both classification and regression tasks involving quinoline derivatives. Random Forest methods combining multiple decision trees have shown particular promise [31] [32] [37].

Decision tree advantages include:

  • Interpretability through visualization of decision rules
  • Feature importance ranking based on information gain
  • Robustness to outliers and missing data
  • Non-linear relationship modeling capabilities

Model performance for KNN and decision tree methods:

  • KNN models: r² values of 0.84-0.92, RMSE values of 0.25-0.45
  • Decision trees: r² values of 0.82-0.90, RMSE values of 0.28-0.50
  • Random Forest: r² values of 0.88-0.95, RMSE values of 0.20-0.35

Catboost Model Applications

CatBoost has emerged as a particularly effective machine learning algorithm for predicting the biological activity of quinoline derivatives, including methyl 2-methoxyquinoline-4-carboxylate analogs. This gradient boosting framework has demonstrated superior performance in handling categorical features and missing data [31] [32] [34].

CatBoost advantages for quinoline QSAR modeling include:

  • Automatic handling of categorical molecular descriptors
  • Robust performance with minimal hyperparameter tuning
  • Built-in regularization to prevent overfitting
  • Fast training even with large datasets

Model development workflow involves:

  • Data preprocessing with minimal feature engineering requirements
  • Automatic categorical encoding using target statistics
  • Cross-validation for model selection and hyperparameter optimization
  • Feature importance analysis using SHAP values

Performance metrics achieved with CatBoost models:

  • Coefficient of determination (r²): 0.95-0.98
  • Root mean square error (RMSE): 0.15-0.28
  • Mean absolute error (MAE): 0.12-0.25
  • Cross-validation score: 0.90-0.95

Feature importance analysis has revealed that molecular weight, LogP, topological indices, and electronic descriptors are among the most important features for predicting quinoline bioactivity [31] [32].

Model interpretability has been enhanced through:

  • SHAP (SHapley Additive exPlanations) values for feature contribution analysis
  • Partial dependence plots showing feature-response relationships
  • Feature interaction analysis identifying synergistic effects
  • Local explanations for individual predictions

XLogP3

3

Dates

Last modified: 08-18-2023

Explore Compound Types